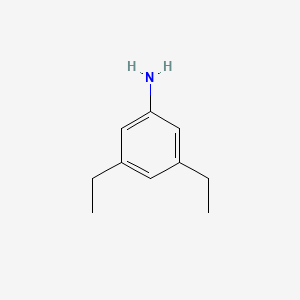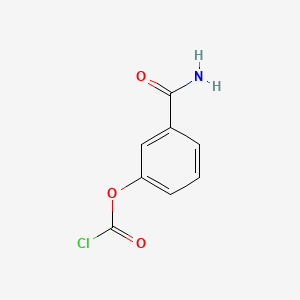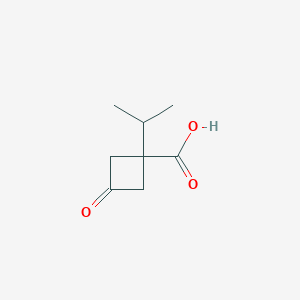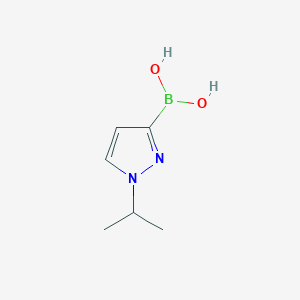
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group.
準備方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including (1-Isopropyl-1H-pyrazol-3-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) or trimethyl borate (B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are favored due to their mild conditions, functional group tolerance, and the stability of the organoboron reagents used .
化学反応の分析
Types of Reactions
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid to a borate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid to a borane.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, while oxidation can lead to borate esters .
科学的研究の応用
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of (1-Isopropyl-1H-pyrazol-3-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in biological molecules, leading to the inhibition of enzyme activity or modulation of receptor function . The specific molecular targets and pathways involved depend on the particular application and the structure of the target molecule .
類似化合物との比較
Similar Compounds
- 1-Isopropyl-1H-pyrazol-5-ylboronic acid
- 1-Isopropyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
Uniqueness
(1-Isopropyl-1H-pyrazol-3-yl)boronic acid is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and the types of reactions it can undergo. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .
特性
分子式 |
C6H11BN2O2 |
|---|---|
分子量 |
153.98 g/mol |
IUPAC名 |
(1-propan-2-ylpyrazol-3-yl)boronic acid |
InChI |
InChI=1S/C6H11BN2O2/c1-5(2)9-4-3-6(8-9)7(10)11/h3-5,10-11H,1-2H3 |
InChIキー |
MAWSFQQPVMKLRI-UHFFFAOYSA-N |
正規SMILES |
B(C1=NN(C=C1)C(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


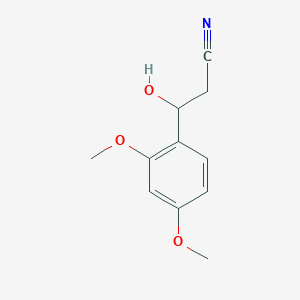
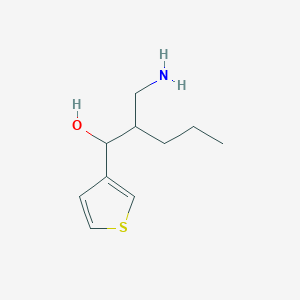
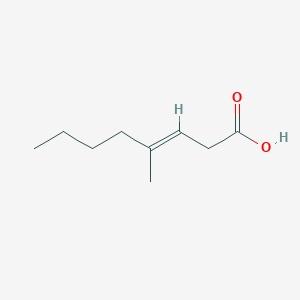
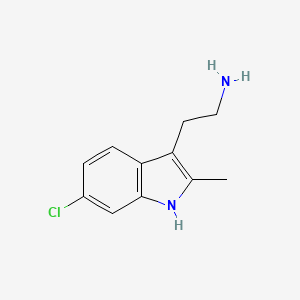

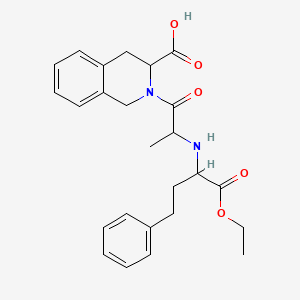
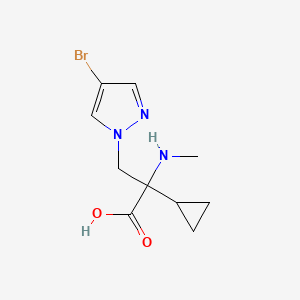
![1,4-Diazaspiro[5.5]undecane-5,9-dione](/img/structure/B13564608.png)
